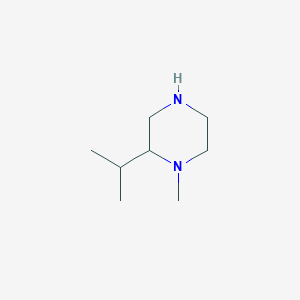

1-Methyl-2-(propan-2-yl)piperazine

描述

Contextualization within Saturated Heterocyclic Chemistry

Saturated heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within a ring, are fundamental building blocks in organic chemistry. The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a key player in this class. Its unique structural and electronic properties, including its basicity and ability to form hydrogen bonds, make it a versatile scaffold. rsc.orgresearchgate.net The introduction of substituents, such as a methyl group at the N1 position and an isopropyl group at the C2 position to form 1-Methyl-2-(propan-2-yl)piperazine, significantly influences the molecule's steric and electronic characteristics. This modification can alter its reactivity, solubility, and interaction with biological targets, making it a subject of interest in synthetic and medicinal chemistry research.

Significance of Piperazine Scaffolds in Advanced Chemical Synthesis

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.orgrsc.org Its presence in numerous marketed drugs across various therapeutic areas, including anticancer, antidepressant, and antihistamine medications, underscores its importance. rsc.orgrsc.orgnih.gov The flexible core of the piperazine ring allows for the design and synthesis of a diverse array of new bioactive compounds. nih.govresearchgate.net The ability to substitute at both the nitrogen and carbon atoms provides a powerful tool for chemists to fine-tune the properties of molecules for specific applications, such as in the development of ligands for metal complexes and catalysts. rsc.orgrsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methyl-2-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)8-6-9-4-5-10(8)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIRFYITEGBFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266872-90-5 | |

| Record name | 1-methyl-2-(propan-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Interactive Data Table: Physicochemical Properties of 1-Methyl-2-(propan-2-yl)piperazine and Related Compounds

| Property | This compound | 1-Methylpiperazine (B117243) |

| IUPAC Name | This compound | 1-Methylpiperazine |

| CAS Number | 54484837 (Parent Compound) nih.gov | 109-01-3 sigmaaldrich.com |

| Molecular Formula | C8H18N2 uni.lu | C5H12N2 sigmaaldrich.com |

| Molecular Weight | 142.24 g/mol uni.lu | 100.16 g/mol sigmaaldrich.com |

| Boiling Point | Not available | 138 °C sigmaaldrich.com |

| Melting Point | Not available | -6 °C chemicalbook.com |

| Density | Not available | 0.903 g/mL at 25 °C sigmaaldrich.com |

| Solubility | Soluble in water and organic solvents (inferred) rsc.org | Soluble in water, ether, ethanol (B145695) |

| pKa | Not available | pKa1: 4.94, pKa2: 9.09 chemicalbook.com |

Note: Data for this compound is limited. Properties of the related compound 1-Methylpiperazine are provided for comparison. The hydrochloride salt of this compound has a molecular weight of 178.70 g/mol . nih.gov

Synthesis and Manufacturing

The synthesis of substituted piperazines like 1-Methyl-2-(propan-2-yl)piperazine can be achieved through various organic chemistry methodologies. A common approach involves the reductive amination of a suitable amine with a carbonyl compound. For instance, the synthesis could potentially start from a precursor like 2-isopropylpiperazine (B1296634), followed by N-methylation.

A general synthetic strategy for monosubstituted piperazines involves the reaction of piperazine (B1678402) with an appropriate aldehyde or ketone in the presence of a reducing agent. nih.gov For the specific synthesis of this compound, a plausible route could involve the reductive amination of 2-isopropylpiperazine with formaldehyde. Alternatively, a multi-step synthesis could begin with the reaction of an appropriate diamine with a dihalide to form the piperazine ring, followed by the introduction of the methyl and isopropyl groups.

Industrial production of related compounds like N-methylpiperazine involves reacting diethanolamine (B148213) with methylamine (B109427) at high temperature and pressure. wikipedia.org Similar principles could be adapted for the large-scale synthesis of this compound, likely involving catalytic processes to ensure efficiency and yield.

Research Applications

The unique structure of 1-Methyl-2-(propan-2-yl)piperazine makes it a valuable building block in various areas of chemical research.

Medicinal Chemistry: Piperazine (B1678402) derivatives are extensively used in drug discovery. nih.govresearchgate.net The N-methylated isopropylpiperazine moiety can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. Research in this area often focuses on synthesizing libraries of related compounds to identify new therapeutic agents. researchgate.net

Catalysis: Piperazine-based ligands are known to form stable complexes with various metal ions. rsc.orgrsc.org These complexes can be explored for their catalytic activity in a range of organic transformations. The specific steric and electronic properties of this compound could lead to catalysts with unique selectivity.

Material Science: The ability of piperazines to act as linkers in the formation of metal-organic frameworks (MOFs) is another area of active research. rsc.orgrsc.org MOFs have potential applications in gas storage, separation, and catalysis.

Chemical Reactivity and Derivatives

The chemical reactivity of 1-Methyl-2-(propan-2-yl)piperazine is primarily dictated by the two nitrogen atoms within the piperazine (B1678402) ring. The tertiary amine (N1) is nucleophilic and can participate in reactions such as quaternization. The secondary amine (N4) is also nucleophilic and can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. ambeed.com

Alkylation: Reaction with alkyl halides to introduce new substituents.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent. acs.org

These reactions allow for the synthesis of a wide range of derivatives, each with potentially unique properties and applications. The presence of the isopropyl group at the C2 position can introduce steric hindrance, which may influence the regioselectivity of these reactions.

Environmental Impact

Direct Alkylation and Nucleophilic Substitution Routes

Direct alkylation and nucleophilic substitution represent fundamental and widely employed methods for the synthesis of N-substituted piperazines, including this compound. These approaches typically involve the reaction of a piperazine precursor with an alkylating agent.

Alkylation of Piperazine Precursors

The direct alkylation of a piperazine ring is a common strategy. For instance, the synthesis of 1-methylpiperazine (B117243) can be achieved through the methylation of piperazine. One method involves the reaction of piperazine hexahydrate with a mixture of formic acid and formaldehyde, followed by heating. This process, known as the Eschweiler-Clarke reaction, is a reductive amination but serves as a classic example of methylation.

Another approach involves the reaction of N-methylethylenediamine with di-Me oxalate (B1200264) to form an intermediate, 1-methylpiperazine-2,3-dione, which is then hydrogenated using a Raney nickel catalyst to yield 1-methylpiperazine. chemicalbook.com This two-step green synthesis method is noted for its high conversion and selectivity rates. chemicalbook.com

It is important to note that direct alkylation of an unsymmetrical piperazine, such as 2-(propan-2-yl)piperazine, can lead to a mixture of products due to the presence of two secondary amine groups with different steric and electronic environments. Therefore, regioselectivity becomes a critical consideration.

Reactions with Halogenated Derivatives and Sulfonates

A prevalent method for N-alkylation involves the reaction of a piperazine with an alkyl halide or sulfonate. mdpi.com For example, the synthesis of various N-alkyl piperazine derivatives has been accomplished using alkyl chlorides or bromides. mdpi.com The reaction of 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a documented example of this type of alkylation. mdpi.com

In the context of preparing this compound, one could envision reacting 2-(propan-2-yl)piperazine with a methylating agent like methyl iodide or dimethyl sulfate. However, the use of highly reactive alkylating agents can sometimes lead to the formation of quaternary ammonium (B1175870) salts or dialkylation products. google.com The choice of solvent and reaction conditions, such as temperature, plays a crucial role in controlling the outcome of these reactions. google.com For instance, the N-alkylation of 2-phenylpiperazine (B1584378) with 3,5-bis(trifluoromethyl)benzylbromide is carried out at a very low temperature of -78°C to manage reactivity. google.com

Mesylates and other sulfonates are also effective alkylating agents for piperazine nitrogen atoms. mdpi.com The alkylation of a piperazine with a mesylate derivative has been used in the synthesis of Cariprazine. mdpi.com

| Reactants | Product | Reaction Type |

| Piperazine hexahydrate, Formic acid, Formaldehyde | 1-Methylpiperazine | Reductive Alkylation |

| N-methylethylenediamine, Di-Me oxalate, Raney Ni/H2 | 1-Methylpiperazine | Aminolysis, Hydrogenation |

| 1-[3-(trifluoromethyl)phenyl]piperazine, 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | 1-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine | Nucleophilic Substitution |

| 2-Phenylpiperazine, 3,5-bis(trifluoromethyl)benzylbromide | 1-(3,5-bis(trifluoromethyl)benzyl)-3-phenylpiperazine | Nucleophilic Substitution |

Regioselectivity and Stereoselectivity in Piperazine Synthesis

When synthesizing substituted piperazines like this compound, controlling regioselectivity and stereoselectivity is paramount. In an unsymmetrical piperazine such as 2-(propan-2-yl)piperazine, the two nitrogen atoms are not equivalent. The nitrogen at the 1-position is generally less sterically hindered than the nitrogen at the 4-position, which is adjacent to the isopropyl group.

Alkylation reactions on such a substrate can lead to a mixture of N1 and N4 alkylated products. To achieve regioselective N1-alkylation, one common strategy is to use a protecting group on the N4 nitrogen. However, direct alkylation can sometimes favor the less hindered nitrogen. For instance, the reaction of 2-phenylpiperazine with methyl iodide has been used to prepare 1-methyl-3-phenylpiperazine, though the potential for side products exists. google.com

A method to circumvent issues with regioselectivity in the alkylation of pre-formed piperazine rings is to construct the ring with the desired substituents already in place. One such method involves the reaction of a monoalkylated ethylenediamine (B42938) with an α-dicarbonyl compound, followed by reduction. google.com For example, reacting N-methylethylenediamine with methyl benzoylformate yields 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, which can then be reduced to 1-methyl-3-phenylpiperazine. google.com This approach ensures the methyl group is at the desired position.

Stereoselectivity is also a key consideration, as the carbon at the 2-position of this compound is a chiral center. The synthesis can result in a racemic mixture or, through the use of chiral starting materials or catalysts, can be directed towards a specific enantiomer.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the synthesis of substituted piperazines. mdpi.comorganic-chemistry.org This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a potential reductive amination strategy could involve the reaction of 1-methylpiperazine with acetone (B3395972) or the reaction of 2-(propan-2-yl)piperazine with formaldehyde. However, a more controlled approach would involve a multi-step sequence. For example, the synthesis of polyamine PA2, a piperazine-containing compound, was achieved via a reductive amination reaction using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as a mild reducing agent. nih.gov The process started with the selective protection of one of the amine groups of 2-(piperazin-1-yl)ethanamine, followed by reductive amination with N-methyl-4-piperidone. nih.gov

A one-pot tandem reductive amination-transamidation-cyclization reaction has been developed to produce substituted piperazin-2-ones, which can be further reduced to the corresponding piperazines. organic-chemistry.org This method involves treating N-(2-oxoethyl)amides with α-amino esters under reductive amination conditions. organic-chemistry.org

| Reactants | Reducing Agent | Product Type |

| Amine, Aldehyde/Ketone | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst | N-Alkyl Amine |

| N-(2-oxoethyl)amides, α-amino esters | Sodium Triacetoxyborohydride | Piperazin-2-one |

| 2-(piperazin-1-yl)ethanamine, N-methyl-4-piperidone | Sodium Triacetoxyborohydride | Substituted Piperazine |

Multi-Component Reactions (MCR) for Piperazine Functionalization

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. rsc.org MCRs offer significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse molecules.

The Ugi reaction is a well-known MCR that can be adapted for piperazine synthesis. A split-Ugi reaction involving piperazine, an aldehyde (like formaldehyde), an isocyanide, and a carboxylic acid can lead to the formation of 1,4-disubstituted piperazines in a single step. nih.gov This approach allows for the regioselective desymmetrization of the piperazine core without the need for protecting groups. nih.gov For instance, reacting 1H-indole-2-carboxylic acid, piperazine, formaldehyde, and an aromatic isocyanide in methanol (B129727) at reflux cleanly produces the split-Ugi products in high yields. nih.gov

While a direct MCR synthesis of this compound is not explicitly detailed, the principles of MCRs could be applied to construct a related piperazine scaffold which could then be further modified. For example, a Ugi reaction could be employed to introduce one of the substituents, followed by subsequent synthetic steps to complete the target structure.

Advanced Synthetic Approaches

Beyond the classical methods, advanced synthetic approaches are continually being developed to improve the efficiency, selectivity, and environmental friendliness of piperazine synthesis.

One such approach involves the catalytic conversion of N-substituted diethanolamines. A method for preparing N-alkyl-piperazines involves reacting an N-substituted diethanolamine (B148213) with ammonia (B1221849) or a primary amine in the presence of hydrogen and a metal-containing supported catalyst. google.com For example, N-methyl-piperazine can be prepared from diethanolamine and monomethylamine using a copper-containing catalyst. google.com

Another advanced strategy is the use of flow chemistry, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. While not specifically documented for this compound, the synthesis of other piperazine derivatives has benefited from flow chemistry approaches.

Furthermore, enzymatic and chemoenzymatic methods are emerging as powerful tools in organic synthesis, offering high selectivity under mild reaction conditions. The application of these biocatalytic methods to the synthesis of complex piperazine derivatives is an area of ongoing research.

Catalytic Methods in Piperazine Ring Formation

Catalytic processes are central to the efficient synthesis of the piperazine scaffold, offering high yields and stereochemical control under mild conditions. Palladium-catalyzed reactions are particularly prominent for forming the core heterocyclic structure.

One powerful approach is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine nucleophiles. nih.gov This method forges the piperazine ring from readily available building blocks. For the synthesis of a 2-substituted piperazine, a suitably substituted diamine would be reacted with a propargyl unit. The reaction proceeds rapidly, often at room temperature, with low catalyst loadings. For instance, the cyclization of bis-tosylated ethylenediamine with a BOC-protected propargyl alcohol using a palladium(0) catalyst and a phosphine (B1218219) ligand like DPEphos in dichloromethane (B109758) can achieve near-quantitative yields in as little as 10 minutes. nih.gov

Another key catalytic strategy is the intramolecular hydroamination of aminoalkenes. A modular synthesis for 2,6-disubstituted piperazines has been reported that relies on a highly diastereoselective intramolecular palladium-catalyzed hydroamination as the key ring-forming step. rsc.org This demonstrates the power of catalysis to control the stereochemistry of the final product. Ruthenium-based catalysts have also been employed in diol-diamine coupling reactions to furnish piperazines, tolerating a variety of amine and alcohol substrates relevant to medicinal chemistry. organic-chemistry.org

Visible-light-promoted methods have also emerged, using iridium-based photoredox catalysts for the decarboxylative annulation between glycine-based diamines and various aldehydes to produce 2-substituted piperazines under mild conditions. organic-chemistry.org These catalytic systems highlight a move towards more sustainable and efficient synthetic protocols.

Table 1: Comparison of Catalytic Methods for Piperazine Ring Formation

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

| 5 mol % Pd(0) / DPEphos | Bis-tosylated ethylenediamine, BOC-propargyl alcohol | Acetone | Room Temp, 30 min | 71% | nih.gov |

| 5 mol % Pd(0) / DPEphos | Bis-tosylated ethylenediamine, BOC-propargyl alcohol | Dichloromethane | Room Temp, 10 min | ~99% | nih.gov |

| [Ir(ppy)₂(dtbpy)]PF₆ | Glycine-based diamine, Aldehyde | Not specified | Visible light | Good | organic-chemistry.org |

| Ru(II) / (pyridyl)phosphine | Diol, Diamine | Not specified | Not specified | Good | organic-chemistry.org |

Flow Chemistry and Microwave-Assisted Synthesis

Modern synthetic techniques like flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch methods, including accelerated reaction times, improved yields, and enhanced safety and scalability.

Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of monosubstituted piperazines. mdpi.com In one study, reactions that required several hours under conventional reflux in methanol were completed in significantly shorter times with comparable yields when microwave assistance was employed. mdpi.comnih.gov For example, the synthesis of 2,5-diketopiperazines, which are precursors to piperazines, was optimized using microwave heating in water, achieving high yields in just 10 minutes at 250°C. nih.gov This rapid, high-temperature processing is a hallmark of microwave synthesis.

Flow chemistry enables the continuous production of chemical compounds, offering precise control over reaction parameters. A flow microwave reactor prototype has been developed for the efficient manufacturing of piperazine derivatives on a larger scale. mdpi.comsciforum.net This combination of technologies allows for pulse-mode application of microwave power to maintain a stable reaction temperature, followed by continuous workup. mdpi.com Furthermore, photoredox catalysis has been successfully translated from batch to continuous flow conditions for the synthesis of C-H functionalized piperazines, offering a greener approach by using soluble organic catalysts and minimizing waste. mdpi.com

Table 2: Microwave-Assisted Synthesis of Piperazine Derivatives

| Reaction Type | Heating Method | Solvent | Temperature | Time | Yield | Reference |

| Nα-Boc-dipeptidyl ester cyclization | Microwave (300 W) | DMF | 200 °C | 5 min | 61% | nih.gov |

| Nα-Boc-dipeptidyl ester cyclization | Microwave (300 W) | Water | 200 °C | 5 min | 89% | nih.gov |

| Monosubstitution of piperazine | Conventional | Methanol | Reflux | Several hours | Varies | mdpi.com |

| Monosubstitution of piperazine | Microwave | Methanol | Slight boil | Significantly shorter | Comparable | mdpi.com |

Optimization of Synthetic Conditions

The efficiency and selectivity of synthetic routes to this compound are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the stoichiometric ratio of reactants.

Solvent Effects and Temperature Control

The solvent plays a critical role in palladium-catalyzed reactions, influencing catalyst stability, reaction rate, and product selectivity. whiterose.ac.uk In the palladium-catalyzed synthesis of substituted piperazines, a switch in solvent from acetone to dichloromethane resulted in a dramatic increase in both reaction rate and yield, boosting the yield from 71% to nearly quantitative while cutting the reaction time from 30 minutes to 10. nih.gov In other Pd-catalyzed aminations, using piperazine itself as the solvent provides a cost-effective and environmentally friendly option. organic-chemistry.orgacs.org

Temperature is another crucial variable. In microwave-assisted syntheses, precise temperature control is key to maximizing yield and minimizing side reactions. An optimization study for the cyclization to form 2,5-diketopiperazines found that while 200°C in water gave an 89% yield, further increasing the temperature did not improve the outcome. nih.gov For N-alkylation reactions, temperature optimization can be critical; one study found that increasing the temperature from 150°C to 170°C in an oil bath improved the yield of an N-alkylated product from 63% to 66%, though it required a longer reaction time. nih.gov

Stoichiometric Ratio Investigations

The molar ratio of reactants is fundamental to controlling the outcome of the synthesis, particularly in preventing undesired side products. When functionalizing the piperazine ring, there is often a risk of di-substitution. A common strategy to achieve mono-substitution is to use a large excess of the piperazine starting material. For example, in the synthesis of the drug Venetoclax, an eight-fold excess of piperazine was used to minimize the formation of the double-addition product. mdpi.com

In a simplified one-pot synthesis of monosubstituted piperazines, the molar ratio of a free piperazine and piperazine dihydrochloride (B599025) is a key factor in suppressing the formation of symmetrically disubstituted by-products. mdpi.com Similarly, in a Pd-catalyzed synthesis of N-arylpiperazines, after screening various options, a 2:1 ratio of the phosphine ligand (RuPhos) to the palladium source (Pd₂(dba)₃) was found to consistently provide high yields of the desired monoarylated product. acs.org These examples underscore the importance of systematic investigation of stoichiometric ratios to optimize the synthesis for the desired product.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database. However, analysis of related piperazine structures provides a strong basis for understanding its likely solid-state characteristics wm.edubas.bgresearchgate.net. For illustrative purposes, the crystallographic data for a related N,N'-disubstituted piperazine, 1,4-Diphenethylpiperazine, is presented to show the type of data obtained from such an analysis wm.edu.

Example Crystallographic Data for 1,4-Diphenethylpiperazine wm.edu

| Parameter | Value |

| Chemical Formula | C₂₀H₂₆N₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.9064(13) |

| b (Å) | 6.2517(5) |

| c (Å) | 14.9869(11) |

| β (°) | 90.613(4) |

| Volume (ų) | 1677.6(2) |

| Z | 4 |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on data obtained from X-ray crystallography. Since a crystal structure for this compound is not available, a specific Hirshfeld analysis cannot be conducted. However, for related piperazine compounds, this analysis typically reveals that H···H contacts account for the largest contribution to the crystal packing, with significant contributions from C···H/H···C and N···H/H···N interactions, confirming the importance of hydrogen bonding and van der Waals forces in the supramolecular assembly.

Conformational Dynamics of the Piperazine Ring System

The six-membered piperazine ring is not planar and, similar to cyclohexane, exists in several non-planar conformations. The most stable conformation for the piperazine ring is the chair form, which minimizes both angular and torsional strain researchgate.net. In this compound, the two substituents can occupy either axial or equatorial positions on the chair-shaped ring.

There are four possible chair conformers for a 1,2-disubstituted piperazine. Due to steric hindrance, the bulky isopropyl group at the C2 position and the methyl group at the N1 position will strongly prefer to occupy equatorial positions to minimize unfavorable steric interactions (1,3-diaxial interactions). Therefore, the di-equatorial conformer is predicted to be the most stable and populated conformation. Studies on other 2-substituted piperazines have shown a preference for the substituent to be in an axial position in some cases, which can be influenced by other factors like intramolecular hydrogen bonding, but the general rule of bulky groups preferring equatorial positions is a strong driving force nih.gov. While other conformations such as the boat, twist-boat, and half-chair are possible, they are significantly higher in energy and typically only become relevant in structurally constrained environments, such as within metal complexes researchgate.net.

Chair and Boat Conformations and Interconversion Dynamics

The piperazine ring, akin to cyclohexane, is not planar and predominantly adopts a puckered chair conformation to alleviate angular and torsional strain. This chair form is the most thermodynamically stable arrangement. In addition to the chair conformation, the piperazine ring can exist in higher-energy forms, including the boat and twist-boat conformations.

The transition between the two chair forms proceeds through several less stable intermediates, with the half-chair being a transition state and the twist-boat being a local energy minimum. The boat conformation itself is generally a high-energy transition state for the interconversion of twist-boat forms. The significant energy difference between the chair and boat conformations ensures that the vast majority of this compound molecules will exist in a chair conformation at any given time.

| Conformation | Relative Energy (Typical for Piperazine Rings) | Key Features |

| Chair | Most Stable (Lowest Energy) | Staggered arrangement of all bonds, minimizing torsional strain. |

| Twist-Boat | Higher Energy | Relieves some of the steric strain present in the boat form. |

| Boat | High Energy | Eclipsing interactions between hydrogens at the "bow" and "stern" (flagpole interactions). |

| Half-Chair | Highest Energy (Transition State) | Planar arrangement of four of the ring atoms. |

This table presents generalized relative energy levels for piperazine ring conformations. Specific values for this compound would require dedicated computational or experimental studies.

Axial versus Equatorial Substituent Preference

For this compound, there are two substituents to consider: the methyl group on the nitrogen at position 1 and the isopropyl group on the carbon at position 2. The relative stability of the different chair conformers is determined by the steric interactions of these groups, particularly the unfavorable 1,3-diaxial interactions.

A substituent in the axial position experiences steric hindrance from the other axial substituents on the same side of the ring. In contrast, an equatorial substituent is further away from other groups, resulting in lower steric strain. Consequently, bulkier substituents have a strong preference for the equatorial position.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. While specific A-values for substituents on a piperazine ring are not as extensively tabulated as for cyclohexane, the principles are analogous. For cyclohexane, the A-value for a methyl group is approximately 1.7 kcal/mol, and for an isopropyl group, it is around 2.2 kcal/mol.

Given that the isopropyl group is bulkier than the methyl group, it will have a stronger preference for the equatorial position to minimize steric strain. Therefore, the most stable conformation of this compound will be the chair form where the isopropyl group at C2 is in the equatorial position. The preference of the N-methyl group for the equatorial position is also expected, although nitrogen inversion can provide an additional pathway for conformational change.

The two possible chair conformers of trans-1-methyl-2-(propan-2-yl)piperazine (assuming a relative trans configuration for the sake of illustration) would be:

Isopropyl group equatorial, Methyl group axial: This conformer would be more stable.

Isopropyl group axial, Methyl group equatorial: This conformer would be less stable due to the significant 1,3-diaxial interactions involving the bulky isopropyl group.

In the case of the cis isomer, one group would be axial and the other equatorial. The most stable conformer would still be the one with the larger isopropyl group in the equatorial position.

| Substituent | Position | Relative Stability | Rationale |

| Isopropyl | Equatorial | More Stable | Minimizes 1,3-diaxial steric strain due to its larger size. |

| Isopropyl | Axial | Less Stable | Experiences significant steric hindrance from axial hydrogens. |

| Methyl | Equatorial | More Stable | Minimizes steric interactions. |

| Methyl | Axial | Less Stable | Experiences 1,3-diaxial interactions, though less severe than the isopropyl group. |

This table illustrates the general principles of substituent preference. The precise equilibrium distribution between conformers would depend on the specific energy differences.

Functional Group Transformations

The chemical reactivity of this compound is largely centered around the two nitrogen atoms of the piperazine ring. These secondary and tertiary amine functionalities can undergo a range of oxidation and reduction reactions.

Oxidation Reactions

The oxidation of piperazine derivatives can lead to a variety of products depending on the oxidant and the reaction conditions. The tertiary amine nitrogen in this compound is susceptible to oxidation to form an N-oxide. For instance, the oxidation of the related compound 1-methylpiperazine can yield 1-methylpiperazine-1-oxide. prepchem.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides are useful intermediates in organic synthesis.

It is also conceivable that under stronger oxidation conditions, degradation of the piperazine ring could occur. However, specific studies on the oxidation of this compound are not extensively documented in the current literature.

Reduction Reactions

The piperazine ring in this compound is already in a saturated state, and therefore, reduction of the ring itself is not a typical transformation. However, if the piperazine ring were part of a larger, unsaturated heterocyclic system, such as a pyrazine, reduction could be employed to form the piperazine core. organic-chemistry.org

More relevant to the title compound and its derivatives are reduction reactions of functional groups attached to the piperazine ring. For example, if a derivative of this compound contained a reducible functional group, such as a carbonyl or nitro group on a substituent, standard reduction methods using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation could be employed without affecting the piperazine ring itself. acs.orgmdpi.com

Nucleophilic Reactivity of Nitrogen Centers

The nitrogen atoms of the piperazine ring are inherently nucleophilic due to the presence of lone pairs of electrons. In this compound, the secondary amine at position 4 is a potent nucleophile and can readily participate in a variety of reactions.

The nucleophilicity of the piperazine nitrogens makes them excellent partners in nucleophilic substitution and addition reactions. For example, piperazines are known to react with alkyl halides, epoxides, and activated aromatic systems. nih.gov The reaction of a piperazine with an electrophile will typically occur at the less sterically hindered secondary amine. In the case of this compound, the nitrogen at position 4 is the site of further substitution.

The nucleophilic character of piperazines is fundamental to their use in the synthesis of more complex molecules, including pharmaceuticals. mdpi.com The rate and success of these nucleophilic reactions can be influenced by the solvent, temperature, and the nature of the electrophile.

Role as a Chemical Intermediate and Building Block in Complex Molecular Architectures

Due to its bifunctional nature and inherent reactivity, this compound and its analogs are valuable building blocks in organic synthesis. The piperazine moiety is a common scaffold in medicinal chemistry, and substituted piperazines are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity.

The ability of the piperazine nitrogens to engage in nucleophilic reactions allows for the straightforward linkage of this heterocyclic core to other molecular fragments. This makes piperazine derivatives, including this compound, key intermediates in the construction of larger, more complex molecular architectures.

Synthesis of Piperazine-Containing Heterocyclic Systems

This compound can serve as a starting material for the synthesis of more elaborate heterocyclic systems. By reacting the secondary amine with suitable bifunctional electrophiles, it is possible to construct fused or spirocyclic ring systems. For example, the reaction of a piperazine with a diketone or a keto-ester could lead to the formation of a new heterocyclic ring fused to the piperazine core. The general utility of piperazines in the synthesis of diverse heterocyclic compounds is well-established. mdpi.com

Derivatization Strategies and Structure-Reactivity Relationships

The derivatization of this compound primarily involves reactions at the secondary amine. A wide array of functional groups can be introduced at this position, leading to a diverse library of derivatives with varying properties. Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce a second substituent on the nitrogen at position 4. acs.org

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups. organic-chemistry.org

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. acs.orgnih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the piperazine ring in this compound and its derivatives can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental in medicinal chemistry for the synthesis of new chemical entities with tailored properties.

N-Alkylation: This process involves the addition of an alkyl group to one of the nitrogen atoms of the piperazine ring. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. For instance, the N-alkylation of a piperazine derivative with a suitable alkyl bromide in a basic medium can yield the corresponding N-alkylated product. acs.org The choice of base, solvent, and reaction conditions can influence the efficiency and selectivity of the alkylation. In some cases, microwave-assisted N-alkylation reactions have been employed to enhance reaction rates. acs.org

N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto a nitrogen atom of the piperazine ring. Acylating agents such as acyl chlorides or anhydrides are commonly used. The reaction is a nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon of the acylating agent. This reaction is often used to introduce a variety of functional groups and to modify the electronic and steric properties of the parent molecule.

The reactivity of the two nitrogen atoms in the piperazine ring can differ. The nitrogen at the 1-position is tertiary, being bonded to a methyl group and two ring carbons. The nitrogen at the 4-position is secondary, bonded to two ring carbons and a hydrogen atom. This difference in substitution can lead to regioselectivity in N-alkylation and N-acylation reactions, with the secondary amine generally being more reactive towards alkylation and acylation under standard conditions.

Modifications at the Piperazine Ring and Isopropyl Side Chain

Beyond N-alkylation and N-acylation, the structure of this compound can be further diversified by modifying the piperazine ring itself or the isopropyl side chain.

Piperazine Ring Modifications: The integrity of the piperazine ring is often crucial for the biological activity of its derivatives. nih.gov However, strategic modifications can be made to explore structure-activity relationships. These can include:

Ring Substitution: Introducing substituents at other available positions on the piperazine ring can influence the molecule's conformation and interactions with biological targets.

Ring Contraction or Expansion: While less common, the synthesis of analogs with different ring sizes, such as replacing the piperazine with a homopiperazine (B121016) (a seven-membered ring) or a smaller cyclic diamine, can be explored.

Ring Scaffolds: In some drug discovery efforts, the flexible piperazine ring may be replaced with more rigid bicyclic structures, such as 2,5-diazabicyclo[2.2.1]heptane, to reduce conformational flexibility. plos.org

Isopropyl Side Chain Modifications: The isopropyl group at the 2-position of the piperazine ring also presents opportunities for chemical modification. While direct modification of the isopropyl group itself might be challenging, synthetic strategies can be employed to introduce analogs with different alkyl or functionalized side chains at this position. This can be achieved by starting with a different substituted piperazine precursor during the synthesis. Such modifications can impact the lipophilicity and steric bulk of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

The synthesis of such derivatives often involves multi-step reaction sequences. For example, reductive amination of a suitable keto-precursor with an amine can be a key step in constructing the substituted piperazine core. acs.org

The table below summarizes some of the key reactive sites and potential modifications for this compound and its derivatives.

| Molecular Moiety | Reactive Site(s) | Type of Reaction | Potential Modifications |

| Piperazine Ring | Nitrogen atoms (N1 and N4) | N-Alkylation | Introduction of various alkyl or arylalkyl groups. |

| N-Acylation | Introduction of acyl groups to form amides. | ||

| Carbon atoms | Substitution | Introduction of other functional groups (less common). | |

| Isopropyl Side Chain | C-H bonds | Functionalization | Introduction of functional groups (challenging). |

| Replacement | Synthesis of analogs with different side chains. |

常见问题

Q. Table 1: Critical Parameters for Piperazine-Enhanced CO Capture

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。